molecular formula C9H18N2O4S B1251867 1-Butyl-3-methylimidazolium methyl sulfate CAS No. 401788-98-5

1-Butyl-3-methylimidazolium methyl sulfate

Cat. No.: B1251867
CAS No.: 401788-98-5
M. Wt: 250.32 g/mol
InChI Key: MEMNKNZDROKJHP-UHFFFAOYSA-M
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Description

1-Butyl-3-methylimidazolium methyl sulfate is an ionic liquid with the chemical formula C₉H₁₈N₂O₄S. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in water and organic solvents. These characteristics make it a valuable compound in various scientific and industrial applications .

Mechanism of Action

Target of Action

1-Butyl-3-methylimidazolium methyl sulfate, also known as BMIMMeSO4, is an ionic liquid . Its primary targets are biopolymers and lignocellulosic biomass . It has a unique ability to dissolve and fractionate these substances, which makes it a promising tool for the development of green biorefining technologies .

Mode of Action

BMIMMeSO4 interacts with its targets through a process of dissolution and fractionation . The compound’s cation and anion, devoid of molecular solvation shells, ensure an exceptionally high dissolving power . This interaction leads to the formation of 1-alkyl imidazoles through a nucleophilic substitution S N 2 mechanism .

Biochemical Pathways

The biochemical pathways affected by BMIMMeSO4 primarily involve the dissolution and fractionation of biopolymers and lignocellulosic biomass . The downstream effects of these processes include the formation of various degradation products, including monomeric and dimeric alkyl substituted imidazoles, alcohols, alkyl amines, methyl and butyl acetates, and N-alkylamides .

Pharmacokinetics

It’s worth noting that the compound’s thermal stability and chemical stability are high, which could potentially impact its bioavailability .

Result of Action

The action of BMIMMeSO4 results in the dissolution and fractionation of biopolymers and lignocellulosic biomass . This process allows for the development of green biorefining technologies . Additionally, the compound’s action can lead to the formation of various degradation products .

Action Environment

The action of BMIMMeSO4 is influenced by environmental factors such as temperature . Prolonged treatment at elevated temperatures can cause the partial degradation of the ionic liquid . The accumulation of thermal degradation products in turn affects the compound’s physico-chemical properties and thermal stability .

Biochemical Analysis

Biochemical Properties

1-Butyl-3-methylimidazolium methyl sulfate plays a crucial role in biochemical reactions, particularly as a solvent and catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that are otherwise challenging in conventional solvents. For instance, it has been shown to enhance the stability and activity of enzymes such as β-galactosidase, which is used in the synthesis of galactooligosaccharides . The nature of these interactions often involves the ionic liquid stabilizing the enzyme’s active site, thereby increasing its catalytic efficiency.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. For example, it has been observed to inhibit the activity of certain proteases by binding to their active sites . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time in laboratory settings are critical for its application in biochemical research. This compound is known for its high stability, but it can degrade under certain conditions, such as prolonged exposure to high temperatures . The degradation products can have different biochemical activities, which may influence long-term cellular functions. In vitro and in vivo studies have shown that the effects of this compound can change over time, with potential long-term impacts on cellular health and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic effects. Studies have indicated that high doses of this compound can cause oxidative stress and damage to cellular structures . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . For example, it has been shown to inhibit the activity of certain dehydrogenases, which play a crucial role in cellular respiration and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments . Its localization within cells can affect its biochemical activity, with potential accumulation in certain organelles leading to localized effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in its biochemical activity. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . Its presence in certain organelles, such as mitochondria or the endoplasmic reticulum, can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

1-Butyl-3-methylimidazolium methyl sulfate is typically synthesized through the reaction of 1-butyl-3-methylimidazolium chloride with methyl sulfate. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

1-Butyl-3-methylimidazolium chloride+Methyl sulfate1-Butyl-3-methylimidazolium methyl sulfate+Sodium chloride\text{1-Butyl-3-methylimidazolium chloride} + \text{Methyl sulfate} \rightarrow \text{this compound} + \text{Sodium chloride} 1-Butyl-3-methylimidazolium chloride+Methyl sulfate→1-Butyl-3-methylimidazolium methyl sulfate+Sodium chloride

Industrial production methods involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-Butyl-3-methylimidazolium methyl sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced using suitable reducing agents.

    Substitution: It can undergo nucleophilic substitution reactions, where the methyl sulfate group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Butyl-3-methylimidazolium methyl sulfate has a wide range of scientific research applications:

Comparison with Similar Compounds

1-Butyl-3-methylimidazolium methyl sulfate is compared with other similar ionic liquids, such as:

  • 1-Butyl-3-methylimidazolium chloride
  • 1-Butyl-3-methylimidazolium acetate
  • 1-Butyl-3-methylimidazolium trifluoromethanesulfonate

The uniqueness of this compound lies in its specific anion, which imparts distinct solubility and stability properties. Compared to its analogs, it offers a balance of thermal stability and solubility, making it suitable for a broader range of applications .

Properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.CH4O4S/c1-3-4-5-10-7-6-9(2)8-10;1-5-6(2,3)4/h6-8H,3-5H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMNKNZDROKJHP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477461
Record name BMIMMeSO4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401788-98-5
Record name 1-Butyl-3-methylimidazolium methylsulfate
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URL https://commonchemistry.cas.org/detail?cas_rn=401788-98-5
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Record name 1-Butyl-3-methylimidazolium methylsulfate
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Record name 1-Butyl-3-methylimidazolium methylsulfate
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Record name BMIMMeSO4
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-Butyl-3-methylimidazolium methylsulfate?

A1: The molecular formula of 1-Butyl-3-methylimidazolium methylsulfate is C10H20N2O4S, and its molecular weight is 252.34 g/mol.

Q2: What spectroscopic techniques are used to characterize [BMIM][MeSO4]?

A2: [BMIM][MeSO4] can be characterized using various spectroscopic techniques, including:

  • Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups and their interactions. [, , ]
  • Raman Spectroscopy: Offers insights into molecular vibrations and interactions, particularly useful in studying hydrogen bonding and structural changes. [, ]
  • Sum Frequency Generation Vibrational Spectroscopy (SFG-VS): A surface-sensitive technique used to determine the orientation of ions at the interface of ionic liquids. [, , , ]
  • X-ray Photoelectron Spectroscopy (XPS): Analyzes the elemental composition and chemical states of elements present in a material. []

Q3: Is 1-Butyl-3-methylimidazolium methylsulfate thermally stable?

A3: [BMIM][MeSO4] exhibits good thermal stability compared to many conventional solvents. Thermogravimetric analysis (TGA) revealed that it starts to decompose at temperatures above 200°C. [, ]

Q4: How does the alkyl chain length in 1-alkyl-3-methylimidazolium methylsulfate affect its properties?

A4: Increasing the alkyl chain length generally leads to:

  • Decreased density. [, ]
  • Increased viscosity. [, , , ]
  • Decreased solubility in water. []
  • Lower critical solution temperatures (UCST) in solvents except for n-alkanes. []

Q5: Can 1-Butyl-3-methylimidazolium methylsulfate be used as a catalyst?

A5: While not a catalyst itself, [BMIM][MeSO4] shows potential as a solvent and reaction medium for various catalytic reactions due to its unique properties:

  • High ionic conductivity: Facilitates ionic reactions. [, ]
  • Good solvating power: Dissolves a wide range of organic and inorganic compounds. []

Q6: How does [BMIM][MeSO4] impact enzymatic reactions?

A6: [BMIM][MeSO4] can significantly affect enzyme kinetics. Studies on horseradish peroxidase demonstrated changes in Km (Michaelis constant) and kcat (catalytic rate constant) values, indicating altered substrate binding affinity and catalytic efficiency in the presence of the ionic liquid. []

Q7: What are the main applications of 1-Butyl-3-methylimidazolium methylsulfate?

A7: [BMIM][MeSO4] finds applications in various fields due to its unique properties:

  • Solvent for extraction: It exhibits high selectivity and efficiency in separating aromatic compounds (like benzene, toluene, ethylbenzene) from aliphatic hydrocarbons. This is valuable in petrochemical processing and environmental remediation. [, , , , ]
  • Electrolyte in batteries: Its high ionic conductivity makes it a potential candidate as an electrolyte in lithium-ion batteries. []
  • Biomass pretreatment: [BMIM][MeSO4] can dissolve and fractionate lignocellulosic biomass, facilitating the extraction of valuable components like cellulose for biofuel production. [, , , ]
  • Material synthesis: It serves as a medium for synthesizing nanomaterials, influencing their size, shape, and properties. [, ]
  • Stabilizing agent: [BMIM][MeSO4] can stabilize the structure of enzymes, potentially enhancing their stability and activity in various applications. []

Q8: How does the solubility of gases like carbon dioxide (CO2) in [BMIM][MeSO4] compare to other ionic liquids?

A8: Interestingly, CO2 shows higher solubility in [BMIM][MeSO4] than in some other imidazolium-based ionic liquids. The solubility of CO2 is influenced by factors like alkyl chain length, anion type, and temperature. [, , ]

Q9: What is the significance of the salting-out effect in aqueous solutions of [BMIM][MeSO4]?

A9: Adding certain inorganic salts like potassium phosphate (K3PO4) to aqueous [BMIM][MeSO4] solutions can induce phase separation, a phenomenon known as salting-out. This effect is influenced by factors like the nature of the salt, concentration, and temperature. Salting-out is valuable for extracting and separating target compounds from aqueous solutions containing ionic liquids. [, ]

Q10: What is the environmental impact of 1-Butyl-3-methylimidazolium methylsulfate?

A10: While considered a "greener" alternative to some conventional solvents, the environmental impact of [BMIM][MeSO4] requires careful evaluation. Research into its biodegradability, toxicity, and potential accumulation in the environment is crucial to ensure its safe and sustainable use. []

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